N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit broad-spectrum biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes or receptors involved in these pathways.
Mode of Action
1,2,4-oxadiazole derivatives have been found to induce apoptosis in certain cell lines . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to programmed cell death.
Biochemical Pathways
These could include pathways related to bacterial growth, viral replication, and cellular apoptosis .
Result of Action
Based on the reported activities of similar 1,2,4-oxadiazole derivatives, the compound may have the potential to inhibit the growth of bacteria, viruses, and other pathogens, and induce apoptosis in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide typically involves the cyclization of appropriate precursors followed by nucleophilic substitution reactions. One common method involves the reaction of a substituted benzophenone hydrazide with an appropriate alkylating agent under basic conditions to form the oxadiazole ring . The resulting intermediate is then reacted with cinnamoyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the cinnamamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the cinnamamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Materials Science: It can be used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)ethanamine
- N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-15-13(18-16-10)9-14-12(17)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,17)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLPIRDSFNIRMH-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)CNC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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